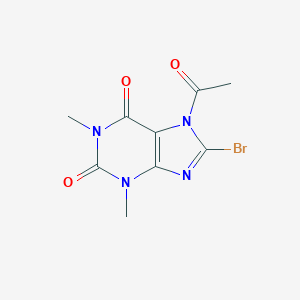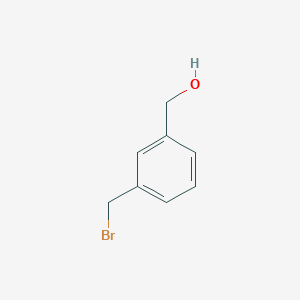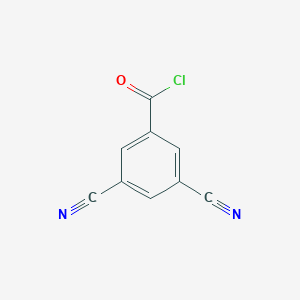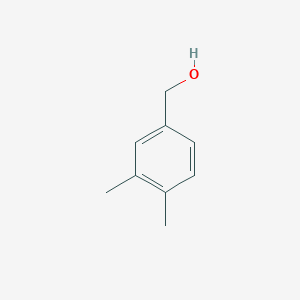
3,4-Dimethylbenzyl alcohol
説明
3,4-Dimethylbenzyl alcohol is a chemical compound that is a derivative of benzyl alcohol with two methyl groups attached to the benzene ring. Although the provided papers do not directly discuss 3,4-dimethylbenzyl alcohol, they do provide insights into the behavior of similar compounds, which can be used to infer some of the properties and reactions of 3,4-dimethylbenzyl alcohol.
Synthesis Analysis
The synthesis of benzyl alcohol derivatives can be achieved through various methods. For instance, the oligomerization of 3,5-dimethyl benzyl alcohol is promoted by montmorillonite clay, leading to the formation of complex products such as 1,3,5,7-tetramethyl-9,10-dihydro-anthracene . This suggests that clay materials could potentially be used to synthesize oligomers of 3,4-dimethylbenzyl alcohol as well.
Molecular Structure Analysis
The molecular structure of benzyl alcohol derivatives is characterized by the presence of a benzene ring with a hydroxyl group attached to the methylene bridge. The presence of substituents on the benzene ring, such as methyl groups, can influence the reactivity and properties of the molecule. For example, the introduction of a tert-butyldiphenylsiloxy group at the benzyl position can provide stability against oxidizing conditions .
Chemical Reactions Analysis
Benzyl alcohol derivatives can undergo various chemical reactions. The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of faujasites can lead to the selective synthesis of methyl ethers . This indicates that 3,4-dimethylbenzyl alcohol could potentially be methylated to form its corresponding methyl ether under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl alcohol derivatives can vary depending on the substituents present on the benzene ring. For example, the introduction of electron-donating or electron-withdrawing groups can affect the acidity and basicity of the hydroxyl group. The presence of methyl groups can also influence the solubility and boiling point of the compound. The papers provided do not directly discuss the properties of 3,4-dimethylbenzyl alcohol, but similar compounds such as 3,5-dimethyl benzyl alcohol can be used as a reference for understanding its behavior .
Relevant Case Studies
Case studies involving similar compounds can provide insights into the potential applications and reactions of 3,4-dimethylbenzyl alcohol. For instance, the oxidation of 3,4-dimethoxybenzyl alcohol by ligninase from Phanerochaete chrysosporium suggests that similar oxidative processes could be applicable to 3,4-dimethylbenzyl alcohol . Additionally, the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol indicates that 3,4-dimethylbenzyl alcohol could potentially be used in polymerization reactions .
科学的研究の応用
Biocatalysis and Biotechnology
- Biocatalytic System Development : A study by Bühler et al. (2003) explored the use of a two-liquid phase concept to develop a whole cell biocatalytic system. This system efficiently oxidized pseudocumene to 3,4-dimethylbenzaldehyde using recombinant Escherichia coli cells. The research focused on optimizing the bioconversion process, which has implications for the exclusive production of 3,4-dimethylbenzaldehyde, an important derivative of 3,4-dimethylbenzyl alcohol (Bühler et al., 2003).
Synthetic Chemistry
- Efficient Synthetic Method for 3,4-Dimethylbenzaldehyde : Hu et al. (2010) developed a highly efficient synthetic method for preparing 3,4-dimethylbenzaldehyde from o-xylene in aqueous media. This method enhanced yield and provided an efficient work-up procedure, demonstrating an advanced approach for synthesizing derivatives of 3,4-dimethylbenzyl alcohol (Hu et al., 2010).
Organic Chemistry and Catalysis
- Oligomerization Promoted by Clay : Morales-Serna et al. (2010) investigated the linear oligomerization of 3,5-dimethyl benzyl alcohol induced by montmorillonite clay. The study provided insights into the formation of various compounds, highlighting the potential of clay in promoting specific chemical reactions relevant to 3,4-dimethylbenzyl alcohol derivatives (Morales-Serna et al., 2010).
Enzymatic Studies
- Electroenzymatic Oxidation in Biotechnology : Lee and Moon (2003) reported the electroenzymatic oxidation of veratryl alcohol, a model compound for lignin substructures, which is structurally similar to 3,4-dimethylbenzyl alcohol. This study showed the potential for replacing hydrogen peroxide with an electrochemical reactor in enzymatic reactions, which could be relevant for applications involving 3,4-dimethylbenzyl alcohol (Lee & Moon, 2003).
特性
IUPAC Name |
(3,4-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGZCXPDJKKZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219954 | |
| Record name | 3,4-Dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylbenzyl alcohol | |
CAS RN |
6966-10-5 | |
| Record name | 3,4-Dimethylbenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6966-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006966105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6966-10-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dimethylbenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W26FBZ2PXH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



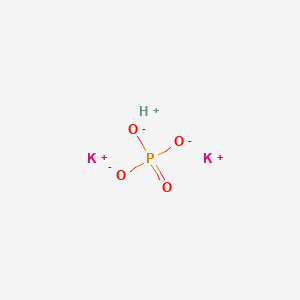
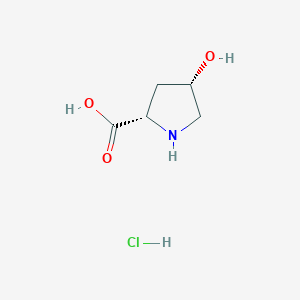
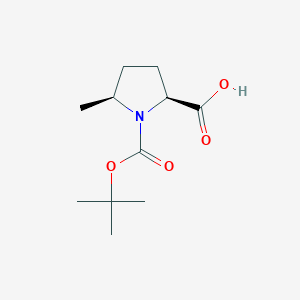

![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)
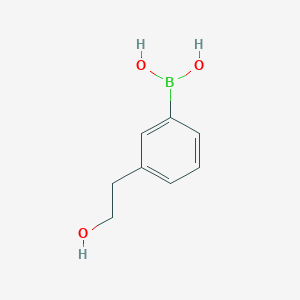
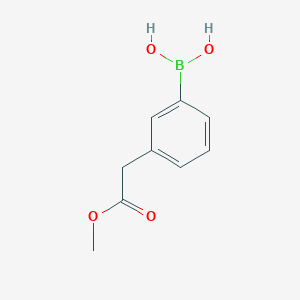
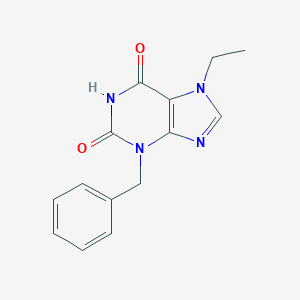
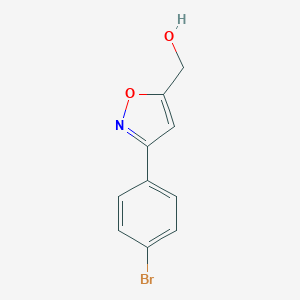
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)

